3-Bromo-N-methyl-5-(trifluoromethyl)benzamide is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. Its molecular formula is , and it possesses a molecular weight of approximately 312.08 g/mol. The compound is classified as an aromatic amide, characterized by the presence of a bromine atom and a trifluoromethyl group, which enhances its biological activity and lipophilicity.
The synthesis of 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide can be achieved through several methods, primarily involving the functionalization of an appropriate starting material. One notable method involves the use of 4-bromo-2-trifluorotoluidine as a precursor. The synthesis process typically includes several steps such as acetylation, nitration, deacetylation, deamination, and reduction to yield the target compound .
Technical Details:
The molecular structure of 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide features:
3-Bromo-N-methyl-5-(trifluoromethyl)benzamide can participate in various chemical reactions due to its functional groups. Notably:
The reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity.
The mechanism of action for 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide primarily involves its interaction with biological targets, particularly in cancer research where it serves as an intermediate for developing anticancer agents. The trifluoromethyl group enhances its lipophilicity, facilitating cellular uptake and interaction with target proteins or enzymes involved in cancer pathways .
Relevant data indicates that this compound should be handled with care due to its potential biological activity.
3-Bromo-N-methyl-5-(trifluoromethyl)benzamide has several scientific uses:
Brominated trifluoromethyl-benzamide derivatives represent a privileged scaffold in modern medicinal chemistry due to their optimized pharmacokinetic properties and target engagement capabilities. The strategic incorporation of bromine provides a synthetic handle for further functionalization via cross-coupling reactions, enabling rapid diversification into compound libraries. Concurrently, the trifluoromethyl group enhances metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity. These derivatives frequently serve as kinase inhibitors, GPCR modulators, and enzyme antagonists, with several candidates advancing to clinical trials [2] [8].
Table 1: Key Brominated Trifluoromethyl-Benzamide Derivatives in Drug Discovery
Compound Name | Molecular Formula | Molecular Weight | Primary Research Application |
---|---|---|---|
N-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzamide | C₂₄H₁₇BrF₃N₅O | 528.32 | Kinase inhibition (e.g., Bcr-Abl, Src) |
N-(3-Bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide | C₁₅H₁₁BrF₃NO | 358.16 | Cancer therapeutic lead optimization |
2-Bromo-N-[(3-bromophenyl)methyl]-5-(trifluoromethyl)benzamide | C₁₅H₁₀Br₂F₃NO | 437.05 | Protease inhibition studies |
The trifluoromethyl group reduces electron density in aromatic systems, facilitating π-stacking interactions with hydrophobic enzyme pockets. Bromine’s steric bulk and halogen bonding capabilities further enhance target selectivity, particularly in ATP-binding sites where it mimics purine substituents [2] [6]. These synergistic effects make benzamide derivatives indispensable for addressing undruggable targets in oncology and CNS diseases.
3-Bromo-N-methyl-5-(trifluoromethyl)benzamide (C₉H₇BrF₃NO; theoretical MW: 282.06) exhibits distinctive structural features that govern its bioreactivity. The meta-substitution pattern creates an asymmetric electronic distribution, with the bromine atom at position 3 and trifluoromethyl group at position 5 inducing a dipole moment across the benzene ring. This polarization enhances interactions with polarized protein residues (e.g., histidine, lysine) compared to ortho- or para-substituted analogs [1] [7].
The N-methylamide moiety differentiates it from dimethylated or unmethylated counterparts (e.g., 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide, CID 131621942). This configuration balances hydrogen-bonding capacity (amide NH) and lipophilicity (methyl group), optimizing blood-brain barrier penetration while retaining water solubility. Computational models predict a logP value of ~3.2, positioning it within the optimal range for oral bioavailability [1] [3].
Steric and Electronic Characteristics:
These attributes enable unique proteome interactions compared to carboxylate esters (e.g., Methyl 3-bromo-5-(trifluoromethyl)benzoate) or sulfonamide derivatives (e.g., 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide), which lack hydrogen-bond-donating capacity [3] [7].
Benzamide pharmacophores have evolved from simple analgesic and antiemetic agents (e.g., metoclopramide) to sophisticated targeted therapies. The first-generation compounds (1960s–1980s) featured unsubstituted benzamides with limited target specificity. Second-generation derivatives (1990s) incorporated meta- and para-substituents, discovering the therapeutic advantages of halogenation [8].
The trifluoromethyl revolution (post-2000) marked a paradigm shift, leveraging fluorine’s unique properties to enhance CNS penetration and metabolic stability. Bromine’s integration emerged as a strategic response to the need for late-stage functionalization, enabling Suzuki-Miyaura and Buchwald-Hartwig reactions to generate diversified libraries. Modern derivatives like 3-bromo-N-methyl-5-(trifluoromethyl)benzamide exemplify this evolution, combining halogenated specificity with trifluoromethyl-enhanced bioavailability [6] [8].
Table 2: Evolution of Key Benzamide Pharmacophores
Generation | Time Period | Representative Modifications | Therapeutic Limitations |
---|---|---|---|
First | 1960s–1980s | Unsubstituted benzamide; Alkyl chains | Low target specificity; Short half-life |
Second | 1990s | Chloro/methoxy substituents; Ring fusion | Moderate CYP450 inhibition |
Third | 2000–2010 | Trifluoromethyl groups; Asymmetric cores | Improved kinase selectivity |
Modern | 2010–present | Bromo/trifluoromethyl synergy; N-methylation | Addressing resistance mutations |
Contemporary design strategies focus on hybrid molecules like N-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzamide (C₂₄H₁₇BrF₃N₅O), which integrate benzamide motifs with heteroaromatic systems to yield multitarget inhibitors [2]. This progression underscores benzamides’ adaptability in overcoming pharmacological challenges across therapeutic areas.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7